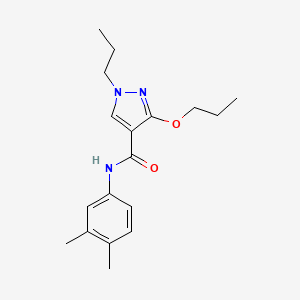

N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

N-(3,4-Dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3,4-dimethylphenyl group attached to the carboxamide moiety and propoxy/propyl substituents on the pyrazole ring. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity due to the alkyl chains and aromatic methyl groups, which influence membrane permeability and target binding efficiency.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-5-9-21-12-16(18(20-21)23-10-6-2)17(22)19-15-8-7-13(3)14(4)11-15/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXWRTGDZZOEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 264.34 g/mol

- IUPAC Name : N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a comparative study, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, surpassing standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity. In vitro studies have reported that certain compounds exhibit potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Effects

The antitumor potential of pyrazole derivatives has been explored in several studies. For example, compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. Specific derivatives have been noted for their ability to inhibit tumor growth in xenograft models .

Study on Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested using a carrageenan-induced paw edema model in rats. The results indicated that several compounds exhibited significant anti-inflammatory effects comparable to ibuprofen .

| Compound | Percentage Inhibition at 3h |

|---|---|

| 10a | 75% |

| 10e | 70% |

| 10f | 76% |

| 10g | 78% |

Antimicrobial Evaluation

Burguete et al. evaluated the antimicrobial activity of various pyrazole derivatives against multiple strains, including Bacillus subtilis and Aspergillus niger. The study highlighted that certain compounds showed promising results with inhibition rates exceeding those of standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Varied Aromatic Substituents

Table 1: Key Structural and Functional Differences

| Compound Name | Aromatic Substituent | Pyrazole Substituents | Key Properties | Biological Relevance |

|---|---|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | 3-propoxy, 1-propyl | High lipophilicity (logP ~4.2*), enhanced membrane interaction | Potential anticancer/anti-inflammatory applications (inferred from analogs) |

| N-(3-Chloro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | 3-Chloro-4-methylphenyl | Same as target | Higher electronegativity (Cl vs. CH3), logP ~3.9* | Improved interaction with polar targets (e.g., enzyme active sites) |

| N-(3-Acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | 3-Acetylphenyl | Same as target | Increased polarity (acetyl group), logP ~3.5* | Enhanced hydrogen bonding, possible CNS activity |

*Estimated logP values based on substituent contributions.

Key Insights :

- The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to chloro () or acetyl () substituents, favoring lipid bilayer penetration.

- The propoxy/propyl chain configuration optimizes steric bulk and flexibility, balancing solubility and target affinity .

Heterocyclic Core Modifications

Table 2: Impact of Core Heterocycle Replacement

Key Insights :

- Pyrazole derivatives (target compound) exhibit greater metabolic stability compared to oxadiazole or pyrazolo-pyrimidine cores, which may undergo faster enzymatic degradation .

- The chromene-containing compound () offers photophysical properties absent in the target compound, enabling applications in biosensing .

Substituent-Driven Bioactivity

Key Insights :

- Halogen substituents (e.g., Cl, F) enhance electrophilic reactivity, improving antimicrobial activity but increasing toxicity risks .

- Methoxy groups () may promote antioxidant effects via radical scavenging, whereas the target compound’s propoxy group prioritizes lipophilicity over direct redox activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.